2,3,4-Trimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

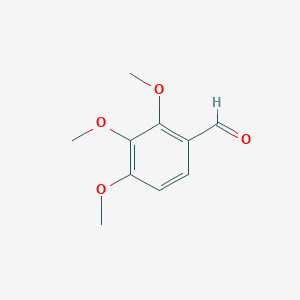

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTUXUGXIFRVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062179 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-57-3, 54061-90-4 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxybenzaldehyde (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,4-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY3UK34C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and chemical synthesis endeavors.

Molecular and Physical Properties

This compound is a white to creamish crystalline powder at room temperature.[2] Its molecular structure, consisting of a benzaldehyde (B42025) core with three methoxy (B1213986) groups at the 2, 3, and 4 positions, gives rise to its distinct physical and chemical characteristics. The presence of these functional groups influences its reactivity and solubility.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |

| Molecular Weight | 196.20 g/mol | [4] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 168-170 °C at 12 mmHg | [3] |

| Appearance | White to creamish crystalline powder | [2] |

| Solubility in Methanol | 0.1 g/mL | |

| Refractive Index (n20/D) | 1.5547 | |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is a key tool for confirming its structure. The spectrum will exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the three methoxy groups.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene (B151609) ring.

-

Methoxy Protons (OCH₃): Three distinct singlet peaks, each integrating to 3H, are expected for the three methoxy groups, likely in the range of δ 3.8-4.1 ppm.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1680-1700 | C=O (Aldehyde) stretch |

| ~2720 and ~2820 | C-H (Aldehyde) stretch |

| ~1580-1600 | C=C (Aromatic ring) stretch |

| ~1000-1300 | C-O (Methoxy) stretch |

| ~2850-3000 | C-H (Aliphatic) stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (196.20).[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point of 38-40 °C.

-

When the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

Boiling Point Determination at Reduced Pressure

Objective: To determine the boiling point of this compound under vacuum.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.

-

Place a small amount of this compound and a stir bar into the round-bottom flask.

-

Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

-

Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Connect the apparatus to the vacuum source with a manometer in the line to monitor the pressure.

-

Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Begin stirring and gently heat the sample using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.

Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given solvent.

Apparatus:

-

Scintillation vials with caps

-

Analytical balance

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in separate vials.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the weighed solution under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other desired units using the mass of the residue and the initial volume of the solvent.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Caption: Logical flow from molecular identity to physical and spectroscopic properties.

This in-depth guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde

This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of 2,3,4-Trimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its biological significance.

Chemical Structure and Formula

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at the 2, 3, and 4 positions.

Molecular Formula: C₁₀H₁₂O₄[1]

IUPAC Name: this compound[1]

CAS Number: 2103-57-3[1]

SMILES: COC1=C(C(=C(C=C1)C=O)OC)OC[1]

InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Quantitative Data

The physicochemical and spectroscopic data for this compound are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to creamish crystalline powder | [2] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 168-170 °C at 12 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 113 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.5547 | [3] |

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| 10.244 | s | Aldehyde H | ||

| 7.598 | d | 8.8 Hz | Aromatic H | |

| 6.767 | d | 8.8 Hz | Aromatic H | |

| 4.034 | s | Methoxy H | ||

| 3.941 | s | Methoxy H | ||

| 3.890 | s | Methoxy H |

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde C=O |

| ~160, ~155, ~142 | Aromatic C-O |

| ~128, ~125, ~108 | Aromatic C-H and C-C |

| ~62, ~61, ~56 | Methoxy C |

Note: Specific peak assignments for ¹³C NMR were not available in the consulted literature. The provided values are approximate shifts based on typical ranges for these functional groups.

| m/z | Relative Intensity | Assignment | Reference |

| 196 | 99.99 | [M]⁺ | [1] |

| 181 | 37.12 | [M-CH₃]⁺ | [1] |

| 163 | 32.98 | [M-CH₃-H₂O]⁺ | [1] |

| 150 | 18.37 | Not specified | [1] |

| 179 | 17.87 | Not specified | [1] |

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3050 | Aromatic C-H | Stretch |

| ~2950, ~2850 | Aliphatic C-H (in -OCH₃) | Stretch |

| ~2820, ~2720 | Aldehyde C-H | Stretch (Fermi resonance) |

| ~1685 | Aldehyde C=O | Stretch |

| ~1600, ~1480 | Aromatic C=C | Stretch |

| ~1270, ~1090 | Aryl-O (ether) | Stretch |

Note: These are characteristic absorption ranges and may vary slightly in the actual spectrum.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).

Materials:

-

2,3,4-trihydroxybenzaldehyde

-

Dimethyl sulfate

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 35%)

-

Phase transfer catalyst (e.g., trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide)

-

Water

-

Organic solvent for extraction (e.g., toluene)

Procedure:

-

In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.

-

Under stirring, add 600 mL of 35% NaOH solution, 600 g of dimethyl sulfate, and 12 g of a phase transfer catalyst mixture in three portions.

-

Maintain the reaction temperature at 50-70°C and continue stirring to carry out the methylation reaction.

-

After the reaction is complete, allow the mixture to stand and separate into layers.

-

Collect the upper oily layer, which contains the crude product.

-

Wash the organic layer with water.

-

Perform vacuum distillation to purify the product.

-

Cool the distilled product to induce crystallization, yielding this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via direct infusion of a dilute solution or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Data Processing: Generate a mass spectrum by plotting the relative ion abundance against the m/z ratio.

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Biological Signaling Pathway: Inhibition of Tubulin Polymerization

This compound is a precursor to compounds that act as tubulin polymerization inhibitors, a mechanism shared with drugs that bind to the colchicine (B1669291) site on tubulin. This pathway is crucial in cancer chemotherapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Simplified pathway of tubulin polymerization inhibition.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3), a versatile aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly as a crucial intermediate in the synthesis of pharmaceutical agents like Trimetazidine. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed. Furthermore, this guide illustrates key synthetic pathways and a proposed mechanism of action for related compounds through detailed diagrams, offering a valuable resource for professionals in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a white to creamish crystalline powder.[1][2] Its structure, characterized by a benzaldehyde (B42025) core with three methoxy (B1213986) groups at the 2, 3, and 4 positions, imparts unique reactivity and solubility in various organic solvents.[1][2] This substitution pattern is key to its utility as a building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2103-57-3 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | White to creamish crystalline powder | [1][2] |

| Melting Point | 36 - 43 °C | [1][2] |

| Boiling Point | 168-170 °C at 12 mmHg | [4] |

| Purity | ≥ 99% (GC) | [1][2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | [4] |

| Storage Conditions | Store at 0 - 8 °C in a cool, dry, well-ventilated area away from incompatible substances. | [1][4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.36 | s | 1H | Aldehyde proton (-CHO) |

| 7.91 | d | 1H | Aromatic proton |

| 7.64 | d | 1H | Aromatic proton |

| 3.93 | s | 3H | Methoxy protons (-OCH₃) |

| 3.92 | s | 3H | Methoxy protons (-OCH₃) |

| 3.88 | s | 3H | Methoxy protons (-OCH₃) |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde carbon (C=O) |

| 161.8 | Aromatic carbon |

| 153.6 | Aromatic carbon |

| 143.5 | Aromatic carbon |

| 131.6 | Aromatic carbon |

| 128.5 | Aromatic carbon |

| 106.6 | Aromatic carbon |

| 61.0 | Methoxy carbon (-OCH₃) |

| 56.2 | Methoxy carbon (-OCH₃) |

| 55.6 | Methoxy carbon (-OCH₃) |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2940 | C-H stretch (alkane) |

| ~2840 | C-H stretch (alkane) |

| ~1680 | C=O stretch (aldehyde) |

| ~1580 | C=C stretch (aromatic) |

| ~1460 | C-H bend (alkane) |

| ~1270 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (aryl ether) |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 196 | Molecular ion (M⁺) |

| 181 | [M-CH₃]⁺ |

| 168 | [M-CO]⁺ |

| 153 | [M-CO-CH₃]⁺ |

| 77 | Phenyl cation fragment |

Experimental Protocols

Synthesis

Two primary routes for the synthesis of this compound are the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) and the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658).

This method involves the O-alkylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate (B86663) as the alkylating agent in the presence of a base and a phase transfer catalyst.[5]

-

Materials: 2,3,4-trihydroxybenzaldehyde (150 g), 35% (w/w) Sodium Hydroxide (B78521) solution (600 mL), Dimethyl sulfate (600 g), Trioctylmethylammonium chloride and Tetrabutylammonium bromide (12 g total) as phase transfer catalysts, water.

-

Procedure:

-

To a reactor equipped with a thermometer, stirrer, and heating jacket, add 150 g of 2,3,4-trihydroxybenzaldehyde and an appropriate amount of water.

-

Heat the mixture to dissolve the starting material.

-

Under stirring, add the sodium hydroxide solution, dimethyl sulfate, and the phase transfer catalysts in three portions.

-

Maintain the reaction temperature between 50-70 °C and continue stirring to carry out the methylation reaction.

-

Upon completion of the reaction, allow the mixture to stand and separate into layers.

-

The upper layer is the oily product, and the lower layer is the mother liquor.

-

Separate and wash the oily layer with water until neutral.

-

Perform vacuum distillation to purify the product, which is obtained as white crystals upon cooling.

-

This protocol describes the formylation of 1,2,3-trimethoxybenzene using the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

-

Materials: 1,2,3-trimethoxybenzene (84 g), Dimethylformamide (75 g), Phosphorus oxychloride (115 g), Toluene (B28343) (150 mL), 10% aqueous Sodium Hydroxide solution, saturated aqueous Sodium Chloride solution, Hexane (B92381) (50 mL), ice water.

-

Procedure:

-

In a reaction vessel, combine 84 g of 1,2,3-trimethoxybenzene and 75 g of dimethylformamide.

-

At 20-25 °C, add 115 g of phosphorus oxychloride to the mixture.

-

Stir the reaction mixture for 2 hours at 40-45 °C, followed by 4 hours at 70 °C.

-

Cool the reaction mixture to 40-45 °C and pour it into 500 mL of ice water with stirring. The temperature may rise to 50-60 °C.

-

Stir for 30 minutes and then extract the product with 150 mL of toluene.

-

Wash the toluene extract twice with 50 mL of 10% aqueous sodium hydroxide solution, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.

-

Distill off the toluene.

-

Add 50 mL of hexane to the residue with stirring to induce crystallization.

-

Filter the resulting crystals and dry to obtain this compound.

-

Analytical Procedures

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm. For ¹³C NMR, acquire data over a spectral width of 0-200 ppm. Use tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its most notable application is in the preparation of Trimetazidine, an anti-anginal agent.[4] It also serves as a building block for other biologically active molecules and is utilized in the development of novel compounds targeting various diseases.[1][2]

Visualizations

Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Trimetazidine and novel Ca2+ channel blockers.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for their acquisition and a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.35 | s | 1H | -CHO |

| 7.55 | d, J=8.8 Hz | 1H | H-6 |

| 6.90 | d, J=8.8 Hz | 1H | H-5 |

| 3.93 | s | 3H | -OCH₃ |

| 3.90 | s | 3H | -OCH₃ |

| 3.88 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O (Aldehyde) |

| 158.5 | C-4 |

| 155.8 | C-2 |

| 142.8 | C-3 |

| 125.0 | C-1 |

| 121.0 | C-6 |

| 107.8 | C-5 |

| 62.2 | -OCH₃ |

| 61.0 | -OCH₃ |

| 56.1 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2940-2830 | C-H stretch (alkane) |

| 2730 | C-H stretch (aldehyde) |

| 1680 | C=O stretch (aromatic aldehyde) |

| 1580, 1470, 1410 | C=C stretch (aromatic) |

| 1280, 1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M-CH₃]⁺ |

| 165 | Moderate | [M-OCH₃]⁺ |

| 153 | Moderate | [M-CH₃-CO]⁺ |

| 125 | Low | [M-3CH₃-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][5]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton NMR.[6] A standard pulse sequence is used for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[7][8]

Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.[8] A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[9][10] The sample is vaporized by heating in the ion source.[11]

Instrumentation and Data Acquisition: A mass spectrometer operating in electron ionization (EI) mode is used. The sample molecules in the gas phase are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[9][12] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow

This compound can be synthesized through various routes. A common method involves the methylation of a starting material derived from gallic acid, followed by formylation.[1][13] Another approach utilizes 2,3,4-trihydroxybenzaldehyde (B138039) as the precursor for methylation.[2][14] The following diagram illustrates a typical synthetic pathway.

References

- 1. This compound | 2103-57-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. agilent.com [agilent.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. as.uky.edu [as.uky.edu]

- 13. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 14. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Spectroscopic Guide to 2,3,4-Trimethoxybenzaldehyde: ¹H and ¹³C NMR Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,4-Trimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by quantitative data, standardized experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its molecular structure.

Introduction

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern gives rise to a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR spectrum that is instrumental for its identification and characterization. NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.24 | d | 0.6 | 1H | H-7 (Aldehyde) |

| 7.60 | d | 8.8 | 1H | H-6 |

| 6.77 | d | 8.8 | 1H | H-5 |

| 4.03 | s | - | 3H | OCH₃-2 |

| 3.94 | s | - | 3H | OCH₃-3 |

| 3.89 | s | - | 3H | OCH₃-4 |

Citation:[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C-7 (C=O) |

| 161.2 | C-2 |

| 158.8 | C-4 |

| 142.8 | C-3 |

| 125.7 | C-1 |

| 125.3 | C-6 |

| 107.8 | C-5 |

| 62.1 | OCH₃-2 |

| 61.0 | OCH₃-4 |

| 56.1 | OCH₃-3 |

Note: The ¹³C NMR data is based on spectral prediction and may vary from experimental values.

Structural and Experimental Workflow Diagrams

To visually represent the molecular structure and the process of NMR analysis, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for acquiring and processing NMR spectra.

Experimental Protocols

The following protocols outline the standardized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or tetramethylsilane (B1202638) (TMS) if added (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at δ = 77.16 ppm is used for referencing.

-

Analysis: Peaks are picked, and for ¹H NMR, the integrals are calculated to determine the relative number of protons. The coupling patterns and constants are then analyzed to elucidate the connectivity of the protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. The characteristic signals of the aldehydic proton, the coupled aromatic protons, and the distinct methoxy groups are readily identifiable in the ¹H NMR spectrum. The ¹³C NMR spectrum complements this information by providing the chemical shifts for all carbon atoms in the molecule. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound in research and industrial settings.

References

A Technical Guide to the Spectroscopic Analysis of 2,3,4-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3,4-Trimethoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structural elucidation and purity assessment are critical for these applications.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its aldehyde, methoxy, and aromatic moieties.

FT-IR Spectral Data

The primary absorption peaks for this compound are summarized in the table below. These assignments are based on established group frequency correlations for aromatic aldehydes and ethers.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2830-2695 | Moderate | C-H stretch of the aldehyde group (O=C-H) |

| 1740-1720 | Strong | C=O stretch of the saturated aliphatic aldehyde |

| 1710-1685 | Strong | C=O stretch of the α,β-unsaturated aldehyde |

| 1580, 1470 | Variable | Aromatic C=C stretching vibrations |

| 1270, 1140 | Strong | C-O stretching of the ether groups |

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) method.[5][6]

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal surface.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and a series of fragment ions. The molecular weight of this compound is 196.20 g/mol .[7][8][9]

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺, Molecular Ion |

| 181 | Moderate | [M - CH₃]⁺ |

| 179 | Low | [M - OH]⁺ |

| 163 | Moderate | [M - CH₃ - H₂O]⁺ |

| 150 | Low | [M - CH₃ - OCH₃]⁺ |

Data sourced from PubChem and NIST WebBook.[7][8]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile compounds like this compound.[3][10]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 1 mg/mL.[11]

-

Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).[11]

Data Acquisition:

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows and Pathways

To further clarify the analytical processes and molecular behavior, the following diagrams illustrate the experimental workflows and a proposed fragmentation pathway.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]

- 9. 2,3,4-トリメトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of 2,3,4-Trimethoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3,4-Trimethoxybenzaldehyde in various organic solvents. This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring a benzene (B151609) ring with three methoxy (B1213986) groups and an aldehyde functional group, dictates its solubility characteristics.[3] The presence of both polar (aldehyde and methoxy groups) and non-polar (benzene ring) moieties allows for its solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 168-170 °C at 12 mmHg | [4] |

| Appearance | White to creamish crystalline powder | [1] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on available information, a summary of its solubility is presented below.

Table 2: Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility | Semi-Quantitative Solubility | Reference |

| Methanol (B129727) | Soluble | ~ 0.1 g/mL (clear solution) | [3] |

| Ethanol | Soluble | Data not available | [3] |

| Acetone | Soluble | Data not available | [3] |

| Water | Sparingly soluble | Data not available | [3] |

It is important to note that the semi-quantitative value for methanol should be considered an approximation. Further experimental validation is recommended for precise measurements. The compound's solubility is expected to increase with temperature, a common trend for solid solutes in liquid solvents.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the isothermal saturation method followed by gravimetric analysis is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Gravimetric Analysis: Accurately weigh an empty, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent, based on the mass of the dissolved solute and the mass or volume of the solvent used.

Visualization of a Key Synthetic Pathway

This compound is a key starting material in the synthesis of Trimetazidine, an anti-anginal agent. The following diagram illustrates a simplified workflow for this synthesis.

Caption: Simplified workflow for the synthesis of Trimetazidine.

This guide provides a foundational understanding of the solubility of this compound. For drug development professionals, this information is critical for process optimization and ensuring the quality and efficiency of pharmaceutical manufacturing. Further experimental work is encouraged to establish a more comprehensive quantitative solubility profile in a broader range of organic solvents and across different temperatures.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 2,3,4-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 2,3,4-Trimethoxybenzaldehyde, with a focus on its context within natural sources. While direct evidence of the natural occurrence of this compound is not firmly established in existing literature, its significance arises from its close structural relationship to known bioactive, naturally occurring isomers. This document will delve into the phytochemical landscape of plants known to produce similar compounds, detail the experimental protocols for their isolation and identification, and present the known biological activities of this compound and its isomers.

Phytochemical Context: The Acorus Genus

This compound is a structural isomer of asaronaldehyde (2,4,5-trimethoxybenzaldehyde), a known bioactive compound isolated from the rhizomes of Acorus gramineus[1][2]. The Acorus genus, which includes species like Acorus calamus and Acorus tatarinowii, is rich in phenylpropanoids and essential oils[3]. While numerous phytochemical analyses have been conducted on these plants, identifying a wide array of compounds, this compound has not been explicitly listed as a natural constituent in the reviewed studies. However, the presence of its isomers suggests that it may occur in trace amounts or in specific chemotypes of these plants that have yet to be analyzed for its presence.

The primary components of essential oils from Acorus species are typically isomers of asarone (B600218) and other phenylpropanoids. The chemical composition can vary significantly based on the geographical origin, species, and the part of the plant being analyzed.

Quantitative Data on Major Phytochemicals in Acorus Species

The following table summarizes the quantitative data for some of the major components identified in the essential oils of Acorus species. This provides a chemical context for the potential presence of this compound.

| Compound | Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference |

| α-asarone | Acorus calamus | Rhizome | 50.09% | [3] |

| (E)-methylisoeugenol | Acorus calamus | Rhizome | 14.01% | [3] |

| Methyleugenol | Acorus calamus | Rhizome | 8.59% | [3] |

| β-asarone | Acorus calamus | Rhizome | 3.51% | [3] |

| Asarylaldehyde (2,4,5-Trimethoxybenzaldehyde) | Acorus calamus | Roots | Present (concentration not specified) | [3] |

Hypothetical Biosynthetic Pathway

The biosynthesis of benzaldehydes in plants generally originates from the amino acid L-phenylalanine. While a specific pathway for this compound has not been elucidated, a plausible route can be hypothesized based on known biochemical transformations. This involves a series of enzymatic steps including deamination, side-chain cleavage, and sequential hydroxylation and methylation.

Experimental Protocols

The following protocols are based on established methods for the analysis of essential oils from Acorus species and can be adapted for the specific detection and quantification of this compound.

-

Sample Preparation: Freshly collected rhizomes of Acorus gramineus are washed, air-dried, and ground into a coarse powder.

-

Hydrodistillation: The powdered rhizome material (e.g., 100 g) is subjected to hydrodistillation for a specified period (e.g., 3-4 hours) using a Clevenger-type apparatus.

-

Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The oil is stored in a sealed, dark glass vial at 4°C until analysis.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS System: An Agilent 7890B GC system coupled with a 5977A mass selective detector (or equivalent) can be used.

-

Chromatographic Conditions:

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 280°C at a rate of 5°C/min, and held for 10 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum can also be compared with spectral libraries such as NIST and Wiley.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations to determine its quantity in the sample.

Biological Activity of Trimethoxybenzaldehyde Isomers

This compound and its structural isomers have been investigated for their biological activities, particularly their antimicrobial properties. This is of significant interest to drug development professionals.

| Compound | Biological Activity | Organism | Key Findings | Reference |

| This compound | Anti-Candida | Candida albicans | Inhibited planktonic growth. | |

| 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde) | Anti-Candida | Candida albicans | Inhibited planktonic growth and adhesion. | |

| 3,4,5-Trimethoxybenzaldehyde | Anti-Candida | Candida albicans | Inhibited planktonic growth and biofilm development. | |

| 2,4,6-Trimethoxybenzaldehyde | Anti-Candida | Candida albicans | Inhibited planktonic growth and biofilm development. |

digraph "Relationship of Trimethoxybenzaldehyde Isomers and Activity" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];"Acorus_gramineus" [label="Acorus gramineus", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Asaronaldehyde" [label="Asaronaldehyde (2,4,5-TMB)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Isomers" [label="Structural Isomers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "TMB_234" [label="2,3,4-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "TMB_345" [label="3,4,5-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "TMB_246" [label="2,4,6-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "Anti_Candida" [label="Anti-Candida Activity", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Acorus_gramineus" -> "Asaronaldehyde" [label="Source of"]; "Asaronaldehyde" -> "Isomers"; "Isomers" -> "TMB_234"; "Isomers" -> "TMB_345"; "Isomers" -> "TMB_246";

"Asaronaldehyde" -> "Anti_Candida"; "TMB_234" -> "Anti_Candida"; "TMB_345" -> "Anti_Candida"; "TMB_246" -> "Anti_Candida"; }

Conclusion

While the definitive natural occurrence of this compound remains to be conclusively established, its identity as a structural isomer of the known natural product asaronaldehyde from Acorus gramineus makes it a compound of significant interest for phytochemical and pharmacological research. The provided experimental protocols offer a robust framework for its potential identification and quantification in natural sources. The demonstrated biological activities of this compound and its isomers, particularly against Candida albicans, highlight their potential for further investigation in the development of new therapeutic agents. Future research focusing on the detailed phytochemical analysis of different Acorus species and chemotypes may yet reveal the natural presence of this and other related compounds.

References

The Multifaceted Biological Activities of 2,3,4-Trimethoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,3,4-trimethoxybenzaldehyde, a versatile aromatic aldehyde, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. It consolidates quantitative data from various studies into structured tables for comparative analysis, offers detailed experimental protocols for key synthetic and biological evaluation methods, and visualizes complex pathways and workflows using Graphviz diagrams. This document serves as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of a wide array of pharmacologically active molecules.[1] Its derivatives, including chalcones, Schiff bases, and other heterocyclic compounds, have demonstrated potent biological effects, positioning this scaffold as a promising starting point for drug discovery programs. The core structure is instrumental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Biological Activities of this compound and Its Derivatives

The strategic placement of the three methoxy groups on the phenyl ring endows the derivatives of this compound with diverse biological functionalities. The primary activities explored in the literature are antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against a range of microbial pathogens, including fungi and bacteria.

Antifungal Activity: The parent compound, this compound, has demonstrated significant anti-Candida activity.[1][2] It inhibits the planktonic growth of Candida albicans and also affects its viability.[1] The mechanism of its antifungal action is linked to the disruption of the fungal cell membrane's integrity.

Antibacterial Activity: While data specifically for this compound derivatives is emerging, related Schiff base and chalcone (B49325) derivatives of other benzaldehydes show potent antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4] The activity is often attributed to the azomethine group (-CH=N-) in Schiff bases and the α,β-unsaturated ketone moiety in chalcones.

Table 1: Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Assay | Result (MIC/MFC/Zone) | Reference |

| This compound | Candida albicans | MIC | 1.0 mg/mL | [1] |

| This compound | Candida albicans | MFC | 2.0 mg/mL | [1] |

| Schiff Base of 4-Nitrobenzaldehyde & 4-Aminophenol | E. coli | MIC | 250 µg/mL | [5] |

| Schiff Base of 4-Nitrobenzaldehyde & 4-Aminophenol | S. aureus | MIC | 62.5 µg/mL | [5] |

| Schiff Base of Salicylaldehyde & Diamine (3c) | Candida albicans | MIC | 24 µg/mL | [3][6] |

| Schiff Base of 4-Nitrobenzaldehyde & Diamine (3e) | S. aureus (MRSA) | MIC | 24-49 µg/mL | [3][6] |

MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration.

Anticancer Activity

The anticancer potential of trimethoxybenzaldehyde derivatives, particularly chalcones and stilbenes, is a significant area of research. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Studies on related trimethoxy-substituted compounds suggest that their anticancer activity is often mediated through the intrinsic mitochondrial pathway of apoptosis. These derivatives can induce cell cycle arrest, typically at the G2/M phase, leading to an increase in the expression of the pro-apoptotic protein p53 and a shift in the Bax/Bcl-xl ratio, which ultimately triggers the apoptotic cascade.[7][8] Furthermore, some benzaldehyde derivatives have been shown to inhibit critical oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and NFκB, by modulating the function of 14-3-3ζ, a key signaling hub protein.

Table 2: Quantitative Anticancer Activity (Cytotoxicity) Data

| Compound/Derivative Class | Cell Line | Assay | Result (IC₅₀) | Reference |

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | A549 (Lung) | - | 0.03 µM | [9] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | - | 3.204 µM | [10] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | - | 3.849 µM | [10] |

| 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | CCK-8 | ~4.97 µM | |

| 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | CCK-8 | ~9.43 µM | |

| Chalcone Derivative (Cinnamaldehyde-based, 3e) | Caco-2 (Colon) | MTT | 32.19 µM |

IC₅₀: Half-maximal inhibitory concentration. Note: Data for 2,3,4-isomer derivatives are limited; values for closely related isomers are presented to show the potential of the trimethoxy-substituted scaffold.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity. While specific data for this compound derivatives are not extensively reported, derivatives of the isomeric 3,4,5-trimethoxyphenyl scaffold have shown significant dose-dependent inhibition of edema, indicating the potential of this chemical class as anti-inflammatory agents.

Table 3: Quantitative Anti-inflammatory Activity Data

| Compound/Derivative Class | Model | Dose | Result (% Edema Inhibition) | Reference |

| 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazole (IIIb) | Carrageenan-Induced Rat Paw Edema | - | 68% | |

| Synthetic Derivative (Compound 1) | Carrageenan-Induced Rat Paw Edema | 200 mg/kg | 96.31% (at 4h) | |

| Synthetic Derivative (Compound 3) | Carrageenan-Induced Rat Paw Edema | 200 mg/kg | 99.69% (at 4h) |

Note: Data presented is for related trimethoxyphenyl derivatives to illustrate the anti-inflammatory potential of the general structure.

Experimental Protocols

This section provides detailed methodologies for the synthesis of chalcone derivatives and for conducting key biological assays.

Synthesis: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503).

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95%) or Methanol

-

Round-bottom flask, condenser, magnetic stirrer with hotplate

-

Beaker, Büchner funnel, filter paper

-

Dilute Hydrochloric Acid (HCl)

-

Ice water

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected acetophenone derivative in a suitable volume of ethanol.

-

Catalyst Preparation: Separately, prepare a solution of NaOH or KOH in ethanol or water.

-

Reaction Initiation: Cool the aldehyde-ketone solution in an ice bath. Slowly add the base catalyst solution dropwise to the stirred mixture.

-

Reaction Progression: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

-

Workup and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3] The chalcone product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining base or salts.

-

Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Biological Assay: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Synthesized test compounds

-

96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Microbial inoculum, standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

-

Solvent for compounds (e.g., DMSO)

-

Incubator, microplate reader

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: In the first column of wells, add 100 µL of the test compound stock solution to the broth, creating a 1:2 dilution.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a range of decreasing concentrations.

-

Control Wells: Designate column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only).

-

Inoculation: Prepare the microbial inoculum in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast. Add 100 µL of this inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control.

Biological Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated control (medium only) and solvent control (medium with DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Formazan (B1609692) Formation: Return the plate to the incubator for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and evaluation of this compound derivatives.

References

- 1. jchr.org [jchr.org]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 10. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4-Trimethoxybenzaldehyde: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,3,4-Trimethoxybenzaldehyde (CAS No. 2103-57-3), a versatile aromatic compound utilized in the pharmaceutical and fragrance industries.[1][2] Adherence to proper safety protocols is crucial when working with this chemical to mitigate potential risks.

Hazard Identification and Classification

The hazard classification of this compound presents some inconsistencies across different suppliers. While some sources do not classify it as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), others report it as causing skin, eye, and respiratory irritation.[3][4][5]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a significant number of reports indicate the following hazards[5]:

Given these potential hazards, it is prudent to handle this compound with care, employing appropriate personal protective equipment and adhering to the safety measures outlined in this guide.

Physical and Chemical Properties